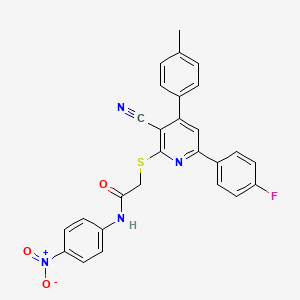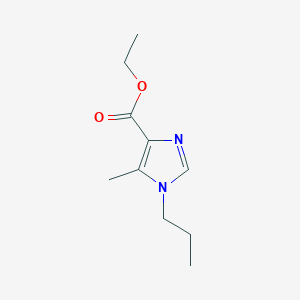![molecular formula C8H3N3O3 B11770802 6-Nitrobenzo[d]isoxazole-3-carbonitrile](/img/structure/B11770802.png)
6-Nitrobenzo[d]isoxazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitrobenzo[d]isoxazole-3-carbonitrile is a chemical compound with the molecular formula C8H3N3O3 and a molecular weight of 189.13 g/mol It is characterized by the presence of a nitro group (-NO2) attached to a benzoisoxazole ring, which also contains a carbonitrile group (-CN)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitrobenzo[d]isoxazole-3-carbonitrile typically involves the nitration of benzo[d]isoxazole-3-carbonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction: Benzo[d]isoxazole-3-carbonitrile is treated with a nitrating mixture of HNO3 and H2SO4.
Reaction Conditions: The reaction is usually conducted at a temperature range of 0-5°C to control the exothermic nature of the nitration process.
Product Isolation: The resulting this compound is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Nitrobenzo[d]isoxazole-3-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: H2/Pd-C, iron (Fe) and hydrochloric acid (HCl)
Substitution: Sodium methoxide (NaOCH3), potassium hydroxide (KOH)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed
Reduction: 6-Aminobenzo[d]isoxazole-3-carbonitrile
Substitution: Various substituted benzo[d]isoxazole derivatives
Oxidation: Oxidized benzo[d]isoxazole derivatives
Scientific Research Applications
6-Nitrobenzo[d]isoxazole-3-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Nitrobenzo[d]isoxazole-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the compound’s reactivity and binding affinity. The carbonitrile group can form interactions with nucleophilic sites in biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Aminobenzo[d]isoxazole-3-carbonitrile
- 6-Chlorobenzo[d]isoxazole-3-carbonitrile
- 6-Methylbenzo[d]isoxazole-3-carbonitrile
Uniqueness
6-Nitrobenzo[d]isoxazole-3-carbonitrile is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the nitro group enhances its potential as a precursor for further chemical modifications and as a probe in biological studies.
Properties
Molecular Formula |
C8H3N3O3 |
|---|---|
Molecular Weight |
189.13 g/mol |
IUPAC Name |
6-nitro-1,2-benzoxazole-3-carbonitrile |
InChI |
InChI=1S/C8H3N3O3/c9-4-7-6-2-1-5(11(12)13)3-8(6)14-10-7/h1-3H |
InChI Key |
CTXIXGPDLOZYBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])ON=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-Benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B11770762.png)


![(11b,16a)-21-(Acetyloxy)-16,17-[butylidenebis(oxy)]-11-hydroxy-pregna-1,4-diene-3,20-dione](/img/structure/B11770786.png)




